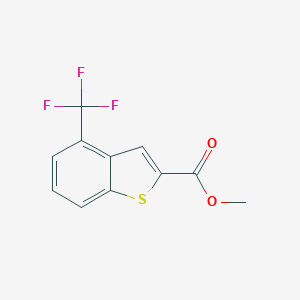

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position. The trifluoromethyl group enhances electronegativity, metabolic stability, and lipophilicity, making the compound valuable in agrochemical and pharmaceutical research . It serves as a key intermediate in synthesizing complex molecules, particularly herbicides and biologically active derivatives, as evidenced by its use in patent applications .

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-7(11(12,13)14)3-2-4-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBQKUYCGBJTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594800 | |

| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-87-3 | |

| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Key Reagents : 2-Fluoro-6-(trifluoromethyl)benzaldehyde, methyl thioglycolate, potassium carbonate (K₂CO₃).

-

Solvent : Dimethylformamide (DMF).

-

Mechanism :

-

Nucleophilic Substitution : The thiolate anion attacks the aldehyde’s carbonyl group.

-

Cyclization : Intramolecular cyclization forms the benzothiophene core.

-

Esterification : Methyl ester formation occurs in situ.

-

Yield and Scalability

Comparative Data

| Parameter | Laboratory Protocol | Industrial Adaptation |

|---|---|---|

| Temperature | 130°C | 115–125°C |

| Pressure | Ambient | 15–25 psi |

| Reaction Time | 2 hours | 3 hours |

| Yield | 48% | 70–85% |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps.

Protocol

-

Reagents : 2-Halobenzonitriles, methyl thioglycolate, triethylamine.

-

Conditions :

-

Solvent : DMSO.

-

Temperature : 130°C.

-

Irradiation Time : 20–30 minutes.

-

Advantages

-

Reduced Reaction Time : 58–96% yield in <30 minutes vs. 2–24 hours conventionally.

-

Improved Purity : Minimal byproducts due to controlled heating.

Friedel-Crafts Acylation Followed by Cyclization

This two-step method isolates intermediates for quality control.

Step 1: Friedel-Crafts Acylation

Step 2: Cyclization and Esterification

Alternative Routes Using Thianthrenium Reagents

Electrophilic trifluoromethylation with TT-CF₃⁺OTf⁻ enables late-stage functionalization.

Procedure

Applications

-

Scope : Compatible with electron-deficient benzothiophenes.

Industrial Production Methods

Scalable processes prioritize cost-effectiveness and safety.

Key Features

Optimization Data

Analysis of Methodologies

Efficiency Comparison

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, enhancing its biological activity. The benzothiophene core can interact with various proteins and nucleic acids, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Comparisons with structurally related compounds include:

Key Observations :

- The trifluoromethyl group in the benzothiophene core enhances target specificity and resistance to metabolic degradation compared to non-fluorinated analogs.

- Sulfonylurea-containing compounds (e.g., metsulfuron) exhibit distinct mechanisms (ALS inhibition) and higher water solubility due to polar functional groups .

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP values, enhancing membrane permeability compared to hydroxyl- or amino-substituted analogs .

- Thermal Stability : The benzothiophene core provides greater thermal stability than triazine-based compounds, which degrade under high-temperature conditions .

Biological Activity

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is a fused ring structure that includes sulfur, along with a trifluoromethyl group that enhances its biological properties. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective and longer-lasting in biological systems.

This compound interacts with specific molecular targets, influencing various biochemical pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, leading to increased biological activity. The benzothiophene structure allows for interactions with proteins and nucleic acids, modulating their functions and contributing to the compound's therapeutic effects.

Anticholinesterase Activity

Recent studies have highlighted the potential of benzothiophene derivatives in inhibiting cholinesterases, enzymes involved in neurotransmission. In particular, compounds with similar scaffolds have shown promising inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study reported IC50 values for various benzothiophene-chalcone hybrids, demonstrating their effectiveness as cholinesterase inhibitors .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 5f | 62.10 | - |

| 5h | - | 24.35 |

| Galantamine | 28.08 | - |

These results indicate that benzothiophene derivatives could be developed as potential treatments for neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission through cholinesterase inhibition.

Cytotoxicity and Cell Viability

The impact of this compound on cell viability has also been investigated. In SH-SY5Y neuroblastoma cells, compounds exhibiting potent cholinesterase inhibitory activity were tested for cytotoxic effects at varying concentrations (0, 30, 50, 100, and 200 μM). The results indicated that these compounds did not exhibit significant cytotoxicity at their IC50 concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Inhibition Studies : In a comparative analysis of various benzothiophene derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cholinesterases effectively. The study revealed structure-activity relationships that could guide future modifications for enhanced efficacy .

- Pharmacokinetic Properties : The trifluoromethyl group has been shown to improve the lipophilicity of similar compounds, potentially enhancing their bioavailability and distribution in biological systems. This property is crucial for the development of effective therapeutic agents.

- Potential Therapeutic Applications : Given its structural characteristics and biological activities, this compound is being explored for applications beyond neuroprotection, including anti-inflammatory and anticancer activities. Its role as a building block in synthesizing more complex bioactive molecules further underscores its versatility in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, and how can reaction conditions be tailored to improve yield?

The synthesis involves three key steps: (1) benzothiophene core formation via Friedel-Crafts acylation and cyclization, (2) trifluoromethyl group introduction using reagents like trifluoromethyl iodide under catalytic conditions (e.g., CuI or Pd catalysis), and (3) esterification with methanol and acid catalysts. Yield optimization requires precise temperature control (e.g., 0–5°C for trifluoromethylation) and inert atmospheres to prevent side reactions. Scaling up may require continuous flow reactors for improved mixing and heat dissipation .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction (XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard for confirming the benzothiophene core and substituent positions . NMR spectroscopy (¹H/¹³C/¹⁹F) resolves electronic environments: the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and ester carbonyl (δ ~ 165 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. What are the common reaction pathways for this compound, and how do reaction mechanisms differ between oxidation and reduction?

- Oxidation : Treating with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the thiophene sulfur to sulfoxide or sulfone, depending on stoichiometry.

- Reduction : LiAlH4 reduces the ester to a primary alcohol, while catalytic hydrogenation (H₂/Pd-C) may saturate the benzothiophene ring. Mechanistic studies require monitoring via thin-layer chromatography (TLC) and in situ FTIR to track functional group transformations .

Q. What purification strategies are effective for isolating this compound from synthetic byproducts?

Column chromatography (silica gel, hexane/ethyl acetate gradient) separates polar byproducts like unreacted carboxylic acid intermediates. Recrystallization from ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility in hot ethanol .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group stabilizes the benzothiophene core via inductive effects, lowering the LUMO energy and enhancing electrophilic substitution reactivity at the 5-position. This group also increases metabolic stability in bioactive derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or XRD thermal parameters)?

Conflicting data may arise from dynamic rotational disorder (e.g., trifluoromethyl group rotation) or crystallographic twinning . Use variable-temperature NMR to assess conformational mobility and Hirshfeld surface analysis (via CrystalExplorer) to evaluate crystal packing effects. For XRD, refine models with TWINLAWS in SHELXL to account for twinning .

Q. What computational methods are suitable for modeling the compound’s reactivity in drug discovery contexts?

Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) predicts electrophilic aromatic substitution sites and binding affinities to biological targets. Molecular docking (AutoDock Vina) simulates interactions with enzymes like cytochrome P450, guided by the trifluoromethyl group’s hydrophobicity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

The compound’s planar benzothiophene core and flexible ester group often lead to poor crystal growth. Use vapor diffusion (e.g., ether into a DCM solution) or additive screening (e.g., ionic liquids) to induce nucleation. Low-temperature data collection (100 K) minimizes thermal motion artifacts .

Q. How does the compound’s reactivity compare to analogs lacking the trifluoromethyl or ester groups?

Comparative studies show that 4-(trifluoromethyl)benzothiophene (lacking the ester) exhibits slower nucleophilic substitution due to reduced electron deficiency. Conversely, methyl 1-benzothiophene-2-carboxylate (lacking CF₃) shows lower metabolic stability in pharmacokinetic assays .

Q. What experimental protocols validate the regioselectivity of electrophilic substitutions on the benzothiophene core?

Use deuterium-labeling experiments and Hammett plots to correlate substituent effects with reaction rates. For example, bromination (Br₂/FeBr₃) at the 5-position is confirmed via NOESY correlations in the product .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzothiophene formation | AlCl₃, CS₂, 80°C | 65–70 | |

| Trifluoromethylation | CF₃I, CuI, DMF, 0°C | 50–55 | |

| Esterification | MeOH, H₂SO₄, reflux | 85–90 |

Q. Table 2: Comparative Reactivity of Derivatives

| Derivative | Electrophilic Substitution Rate (Relative to Parent) | Metabolic Half-life (in vitro) |

|---|---|---|

| Parent compound | 1.0 (reference) | 4.2 h |

| Without CF₃ | 0.6 | 1.8 h |

| Without ester | 0.8 | 3.5 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.